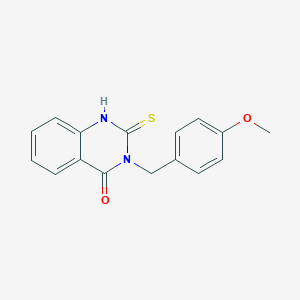

2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

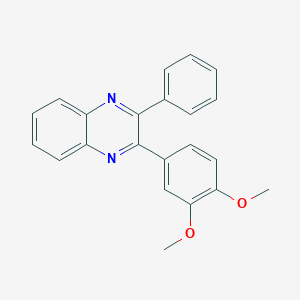

2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C16H14N2O2S . It has a molecular weight of 298.37 . The IUPAC name for this compound is 3-(4-methoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone . It is a solid substance that should be stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one is 1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) . The canonical SMILES structure is COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S .Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.4 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 298.07759887 g/mol .Scientific Research Applications

Anticancer Activity

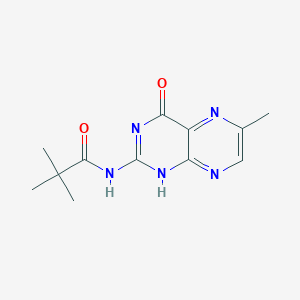

Quinazolinones have been studied for their potential in cancer treatment due to their ability to inhibit various cancer cell lines. For example, a series of 3-methyl-quinazolinone derivatives showed antitumor activity in human cancer cell lines such as A549, PC-3, and SMMC-7721 .

Antimicrobial and Antifungal Properties

These compounds exhibit significant antimicrobial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria and fungi .

Cardiovascular Applications

Quinazolinones possess hypolipidemic and antiplatelet properties, which could be beneficial in managing cardiovascular diseases by reducing lipid levels and preventing blood clots .

Neurological Disorders

Due to their anticonvulsant properties, quinazolinones are being explored for treating epilepsy and other seizure-related disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones make them suitable for research into treatments for chronic inflammatory diseases .

Antiviral and Antiretroviral Activities

Quinazolinones have shown promise in inhibiting the replication of viruses, including HIV, which opens up possibilities for new antiviral drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBIJHAYTQITKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-6-{[(2-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493289.png)

![3-(Aminocarbonyl)-1-(2-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}benzyl)pyridinium](/img/structure/B493292.png)

![1-(4-Methoxybenzyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493301.png)